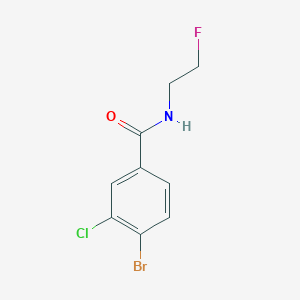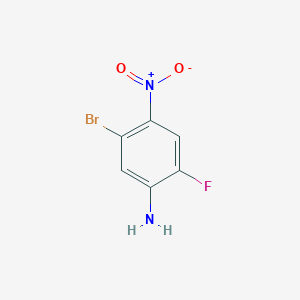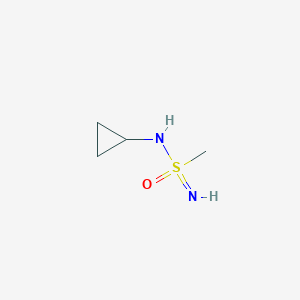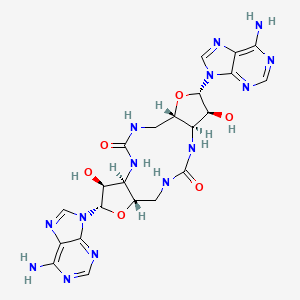
STING CDN agonist IFM Therapeutics
概要
説明
The compound “STING CDN agonist IFM Therapeutics” is a small-molecule drug candidate developed by IFM Therapeutics. It targets the cyclic GMP-AMP Synthase-Stimulator of Interferon Genes pathway, which plays a crucial role in the innate immune system by sensing cytosolic DNA and triggering an inflammatory response . This compound is designed to modulate the immune system, making it a promising candidate for treating various inflammatory and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of STING CDN agonists typically involves multiple steps, including the formation of cyclic dinucleotides and their subsequent modification to enhance stability and bioavailability . The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of STING CDN agonists involves scaling up the synthetic routes developed in the laboratory. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compounds .
化学反応の分析
Types of Reactions
STING CDN agonists undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of STING CDN agonists include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions include various modified cyclic dinucleotides with enhanced stability and bioavailability .
科学的研究の応用
STING CDN agonists have a wide range of scientific research applications, including:
作用機序
The mechanism of action of STING CDN agonists involves the activation of the cGAS-STING pathway. This pathway senses cytosolic DNA, which is a signal of cellular danger, and triggers a STING-dependent inflammatory response . The activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response .
類似化合物との比較
Similar Compounds
Cyclic GMP-AMP Synthase inhibitors: These compounds inhibit the cGAS enzyme, preventing the activation of the STING pathway.
STING antagonists: These compounds block the activation of the STING pathway, reducing the inflammatory response.
Uniqueness
STING CDN agonists are unique in their ability to selectively activate the cGAS-STING pathway, making them promising candidates for treating diseases characterized by insufficient immune activation . Unlike inhibitors and antagonists, these agonists enhance the immune response, providing a novel approach to immunotherapy .
特性
IUPAC Name |
(1R,6S,8S,9S,10R,15S,17S,18S)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N14O6/c23-15-11-17(29-3-27-15)35(5-31-11)19-13(37)9-7(41-19)1-25-21(39)34-10-8(2-26-22(40)33-9)42-20(14(10)38)36-6-32-12-16(24)28-4-30-18(12)36/h3-10,13-14,19-20,37-38H,1-2H2,(H2,23,27,29)(H2,24,28,30)(H2,25,34,39)(H2,26,33,40)/t7-,8-,9-,10-,13-,14-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAQAKOCMNYQRT-ATKOZDMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NC[C@H]5[C@@H]([C@@H]([C@H](O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


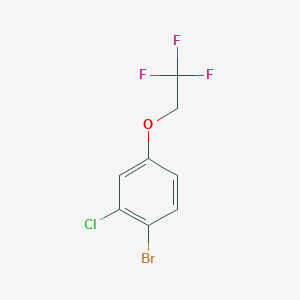
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)
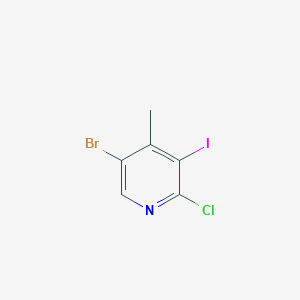

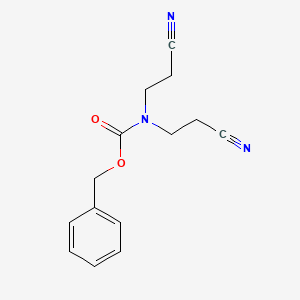

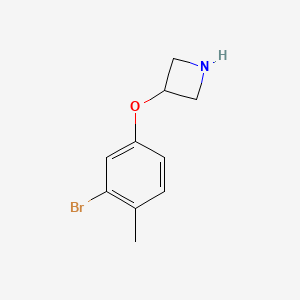
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)

